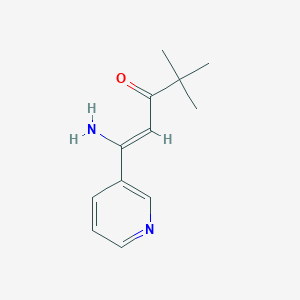
1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one and related compounds involves complex organic reactions, leading to the formation of unsymmetrical Schiff bases, demonstrating the compound's foundational structure and reactivity toward other chemical entities. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine with 3-ethoxyvinylidene-2,4-pentanedione highlight the compound's intricate synthetic pathways (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4'-Amino-5'-amino pyrimidyl) -2-pentene-4-one, has been elucidated through crystallographic studies, revealing monoclinic space group configurations and extensive hydrogen bonding networks, which are crucial for understanding the structural basis of its chemical reactivity and properties (Silverman & Yannoni, 1965).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, reflecting its reactivity in forming complexes with metal ions, as seen in the chelating behavior of similar ligands towards various metal ions. Such studies not only illuminate the compound's affinity for metal ions but also its potential in catalysis and material science applications (Masoud, Abouel‐Enein, Ali, & Abd Elhamed, 2020).
Physical Properties Analysis
While specific research directly addressing the physical properties of this compound is scarce, studies on similar compounds offer insights into their behavior under different conditions, including crystalline structures, solubility, and thermal stability. These aspects are fundamental for applications in various chemical and pharmaceutical processes.
Chemical Properties Analysis
The chemical properties, such as basicity, reactivity with different reagents, and the ability to undergo various organic transformations, are critical for understanding the scope of applications of this compound. For instance, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols showcase the compound's antioxidative properties and potential as a chain-breaking antioxidant in organic solutions (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound's significance is highlighted in crystal structure studies, where its derivatives demonstrate unique crystallization properties. In particular, the study of aminopyrimidine derivatives, closely related to 1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one, reveals their ability to form extensive hydrogen bond networks within crystalline structures. This feature is crucial for understanding molecular packing and interaction in solid-state chemistry, providing insights into the molecular design of new materials with specific physical and chemical properties (J. Silverman & N. F. Yannoni, 1965).
Reagent for Aldehyde Detection
In analytical chemistry, derivatives of this compound, like 4-amino-3-penten-2-one, have been employed as selective reagents for aldehydes. Their stability, selectivity, and reactivity make them particularly useful in the detection of formaldehyde through fluorescence-based methods, showcasing their utility in environmental monitoring and food safety assessments (B. J. Compton & W. C. Purdy, 1980).
Synthesis of Chemical and Biological Interests
The compound and its analogs serve as key intermediates in the synthesis of chemically and biologically relevant molecules. For instance, the synthesis of pyridinylaminohexadienones from commercially available 2-aminopyridine derivatives illustrates the compound's role in creating compounds of interest in chemical and biological research. This process leads to the formation of molecules with potential applications in medicinal chemistry and drug development (M. T. Cocco, C. Conglu, & V. Onnis, 2001).
Molecular Structure Studies
Research involving unsymmetrical Schiff bases derived from 3,4-diaminopyridine, closely related to the compound , underlines the importance of such molecules in elucidating the principles of molecular structure, particularly in the context of hydrogen-bonded dimers. These studies contribute to a deeper understanding of molecular interactions, which is vital for the development of novel compounds with tailored properties (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).
Propriétés
IUPAC Name |
(Z)-1-amino-4,4-dimethyl-1-pyridin-3-ylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)7-10(13)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQCLXOWLNRENC-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C1=CN=CC=C1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)